molecular formula C20H20N4O2 B2597612 N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide CAS No. 1258760-15-4

N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide

Cat. No.: B2597612
CAS No.: 1258760-15-4
M. Wt: 348.406
InChI Key: OUIFZTGPGPIXGA-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanocyclobutyl group, a methyl group, and a phenylcarbamoyl group attached to a benzamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide and other benzamide derivatives .

Uniqueness

N-(1-cyanocyclobutyl)-N-methyl-4-[(phenylcarbamoyl)amino]benzamide is unique due to its specific structural features, such as the presence of a cyanocyclobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-4-(phenylcarbamoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-24(20(14-21)12-5-13-20)18(25)15-8-10-17(11-9-15)23-19(26)22-16-6-3-2-4-7-16/h2-4,6-11H,5,12-13H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUIFZTGPGPIXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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